molecular formula C7H4Cl2O2 B165648 3,5-Dichlorobenzoic acid CAS No. 51-36-5

3,5-Dichlorobenzoic acid

Cat. No.: B165648
CAS No.: 51-36-5
M. Wt: 191.01 g/mol
InChI Key: CXKCZFDUOYMOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is widely used in various chemical and industrial applications due to its unique properties and reactivity.

Mechanism of Action

Target of Action

3,5-Dichlorobenzoic acid primarily targets arylamine compounds . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology .

Mode of Action

The compound interacts with its targets through a series of reactions. The key substrate, this compound, is prepared by the hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution . This substrate is then treated with excess thionyl chloride to afford the intermediate 3,5-dichlorobenzoyl chloride . This intermediate may directly react with arylamines in DMF at 60 °C to give the target benzamide derivatives .

Biochemical Pathways

The compound is known to be involved in the synthesis of various benzamide derivatives . These derivatives have a wide range of physical, chemical, and biological properties .

Pharmacokinetics

The compound is known to be soluble in many organic solvents, such as alcohol, ether, and chlorinated hydrocarbons , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Some analogous derivatives of chlorobenzene, which this compound is a part of, have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures . It should be kept in a dry, cool, and well-ventilated place to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,5-Dichlorobenzoic acid is known to interact with various enzymes, proteins, and other biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby impeding their catalytic activity

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It can also have effects on its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to yield this compound . Another method involves the diazotization of 3,5-dichloroanthranilic acid, followed by elimination of nitrogen in the presence of ethanol at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by chlorinating benzonitrile using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid. This method avoids the use of chlorine gas, making the process safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 3,5-Dibromobenzoic acid

Uniqueness

3,5-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

IUPAC Name

3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKCZFDUOYMOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024981
Record name 3,5-Dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-36-5
Record name 3,5-Dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

206 parts of 3,5-dichloroanthranilic acid are introduced into 400 parts of ethanol and 400 parts of 36 percent strength by weight hydrochloric acid are then added. A solution of 100 parts of NaNO2 in 150 parts of water is run in at 75° C., resulting in the evolution of nitrogen. The mixture is stirred for one hour at 75° C. and is then cooled, 1,500 parts of water are added and the product is filtered off. 183 parts (89% of theory) of 3,5-dichlorobenzoic acid of melting point 170°-175° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

206 parts of 3,5-dichloroanthranilic acid are introduced into 500 parts of 45 percent strength by weight sulfuric acid and 400 parts of isopropanol. A solution of 100 parts of sodium nitrite in 140 parts of water is run in over 5 hours at 80° C.; nitrogen is evolved. The mixture is cooled, 1,000 parts of water are added and the product is filtered off. 172 parts (90% of theory) of 3,5-dichlorobenzoic acid of melting point 175°-178° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

137 parts of 2-aminobenzoic acid are introduced into 2,000 parts of 10 percent strength by weight hydrochloric acid. 138 parts of chlorine gas are passed in at 30° C. over 3 hours. 800 parts of isopropanol are then added. A solution of 100 parts of sodium nitrite in 140 parts of water is introduced in the coarse of 6 hours at 85° C.; nitrogen is evolved. The mixture is cooled and the product is filtered off. 158 parts (83% of theory) of 3,5-dichlorobenzoic acid of melting point 176°-179° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

137 parts of 2-aminobenzoic acid are introduced into 800 parts of ethanol, 50 parts of hydrochloric acid (20% strength of weight) and 500 parts of water. 163 parts of chlorine gas are passed in over 2 hours at 80° C. 300 parts of hydrochloric acid (36 percent strength by weight) are added. 125 parts of isopropyl nitrite are introduced in the course of 7 hours at 80° C. The mixture is cooled, 800 parts of water are added and the product is filtered off. 143 parts of 3,5-dichlorobenzoic acid (75% of theory) of melting point 173°-178° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

206 parts of 3,5-dichloroanthranilic acid are introduced into 200 parts of isopropanol and 800 parts of 18 percent strength by weight hydrochloric acid. A solution of 100 parts of NaNO2 in 140 parts of water are run in at 80° C., resulting in the uniform evolution of nitrogen. The mixture is cooled, 500 parts of water are added and the product is filtered off. 182 parts (95% of theory) of 3,5-dichlorobenzoic acid of melting point 178°-180° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorobenzoic acid
Reactant of Route 2
3,5-Dichlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dichlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzoic acid
Reactant of Route 6
3,5-Dichlorobenzoic acid
Customer
Q & A

ANone: 3,5-Dichlorobenzoic acid has the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol.

A: Yes, several papers discuss infrared (IR) spectra for this compound and its derivatives. [, , ] For instance, one study provides IR spectra for a series of polychloro-compounds, including this compound. []

A: Research indicates that the position of substituents on the benzene ring significantly influences the phytotoxic activity of this compound derivatives. [, ] For example, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displays selective phytotoxicity, while other derivatives, like the 3-amino-2,5-dichlorobenzoic acid, show more generic phytotoxic activity. [] Similarly, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid exhibits selective phytotoxic activity. []

A: Studies using the 5-hydroxytryptamine antagonist MDL 72,222, which contains a this compound moiety, reveal N-oxidation, N-demethylation, ester hydrolysis, and amino acid conjugation as the main metabolic pathways in dogs and monkeys. [, ] Notably, the major metabolite in monkeys is the glycine conjugate of this compound. [, ]

A: Research shows that this compound can be a significant degradation product of diclofenac in constructed wetlands. [] The study observed this compound alongside m-dichlorobenzene as primary degradation products of diclofenac. []

A: UHPLC-MS/MS offers a highly sensitive and efficient approach for detecting this compound and related herbicides and their transformation products in groundwater. [] This method allows for the detection of these compounds at concentrations below the permissible limits set by European Union drinking water regulations. []

A: Studies highlight the presence of this compound as a degradation product of herbicides like dicamba in the environment, particularly in groundwater. [] This finding raises concerns about the potential persistence and impact of these compounds on water resources. []

A: Research explores the use of this compound as a ligand in the synthesis of rare-earth metal-organic frameworks. [, , ] These materials show promise in various applications, including luminescence and magnetism. [, , ] For instance, one study demonstrated the synthesis and structural characterization of a series of rare-earth this compound-terpyridine materials, investigating their luminescence properties and magnetic behavior. []

A: this compound serves as a key starting material for the synthesis of various organic compounds. [, ] One study details an efficient synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic acid, a crucial intermediate for preparing quinolone-3-carboxylic acids, starting from this compound. [] Another study describes the synthesis of L-651582, an antiproliferative agent, using this compound as the starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.